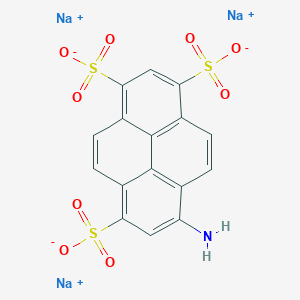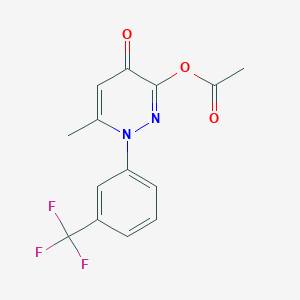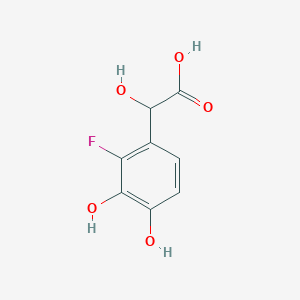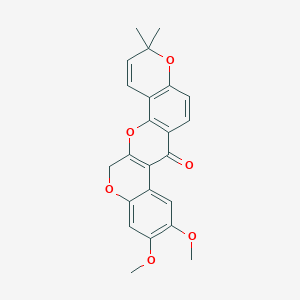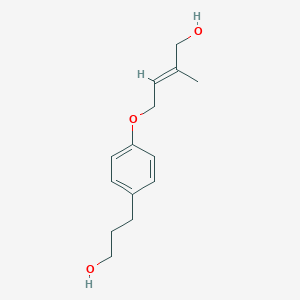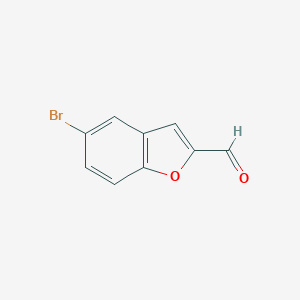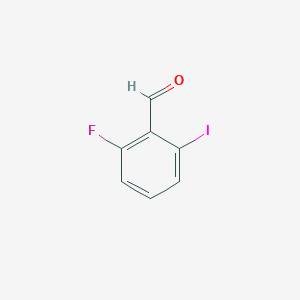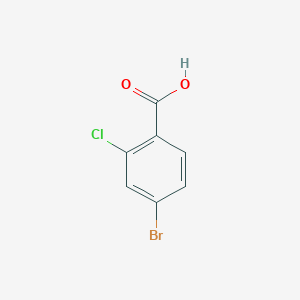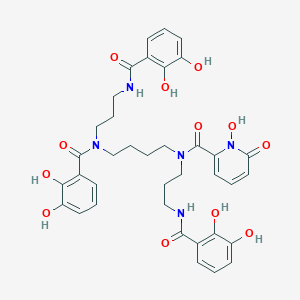
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane, also known as Fe-Tren, is a synthetic iron(III) chelator. It is widely used in scientific research as a tool to study the role of iron in various biological processes. Fe-Tren is a highly specific chelator that binds to iron(III) with high affinity and selectivity.
Wirkmechanismus
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane binds to iron(III) with high affinity and selectivity. The chelation of iron by 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane results in the formation of a stable complex that is highly soluble in water. The complex is stable over a wide range of pH values and can be used in a variety of biological systems. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to effectively remove iron from transferrin, a protein that transports iron in the blood.
Biochemische Und Physiologische Effekte
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by removing iron from the cells. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has also been shown to protect against oxidative stress and cell damage caused by excess iron. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for studying the role of iron in biological processes. It is highly specific and selective, which allows for the removal of iron from biological systems without affecting other metals. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is also stable over a wide range of pH values and can be used in a variety of biological systems. However, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has some limitations. It is relatively expensive and may not be suitable for large-scale experiments. In addition, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane may not be suitable for in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research. One direction is the development of new 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane derivatives with improved properties, such as increased stability and selectivity. Another direction is the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in combination with other agents, such as chemotherapy drugs, to enhance their efficacy. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could also be used to study the role of iron in the pathogenesis of various diseases, such as cancer and neurodegenerative diseases. Finally, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane could be used in the development of new diagnostic and therapeutic agents for these diseases.
Conclusion
In conclusion, 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a valuable tool for studying the role of iron in various biological processes. It is highly specific and selective, stable over a wide range of pH values, and has a variety of biochemical and physiological effects. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for the use of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane in scientific research, including the development of new derivatives and the study of its role in various diseases.
Synthesemethoden
The synthesis of 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane involves the reaction of 1,5,14-tris(2,3-dihydroxybenzoyl)-1,5,10,14-tetraazatetradecane with 1-hydroxy-2-pyridone-6-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is widely used in scientific research to study the role of iron in various biological processes. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and energy production. However, excess iron can be toxic and lead to oxidative stress and cell damage. 1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane is a highly specific chelator that can be used to selectively remove iron from biological systems. This makes it a valuable tool for studying the role of iron in various biological processes.
Eigenschaften
CAS-Nummer |
146980-30-5 |
|---|---|
Produktname |
1,5,14-Tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane |
Molekularformel |
C37H41N5O12 |
Molekulargewicht |
747.7 g/mol |
IUPAC-Name |
N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-[4-[(2,3-dihydroxybenzoyl)-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]butyl]-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C37H41N5O12/c43-27-13-3-9-23(31(27)47)34(50)38-17-7-21-40(36(52)25-11-5-15-29(45)33(25)49)19-1-2-20-41(37(53)26-12-6-16-30(46)42(26)54)22-8-18-39-35(51)24-10-4-14-28(44)32(24)48/h3-6,9-16,43-45,47-49,54H,1-2,7-8,17-22H2,(H,38,50)(H,39,51) |
InChI-Schlüssel |
FSWXHNQBTQDNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=CC=C2)O)O)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=C(C(=CC=C4)O)O |
Andere CAS-Nummern |
146980-30-5 |
Synonyme |
1,5,14-tris(2,3-dihydroxybenzoyl)-10-(1-hydroxy-2-pyridon-6-oyl)-1,5,10,14-tetraazatetradecane 3,4,3-LI(triCAM-HOPO) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



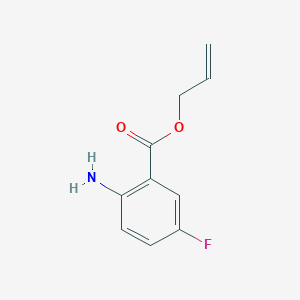

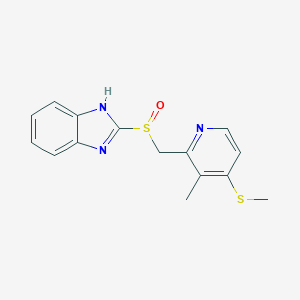
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

